2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Catalog No.
S774171
CAS No.
68039-49-6
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde

CAS Number

68039-49-6

Product Name

2,4-Dimethyl-3-cyclohexenecarboxaldehyde

IUPAC Name

2,4-dimethylcyclohex-3-ene-1-carbaldehyde

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h5-6,8-9H,3-4H2,1-2H3

InChI Key

MZZRKEIUNOYYDF-UHFFFAOYSA-N

SMILES

CC1C=C(CCC1C=O)C

Canonical SMILES

CC1C=C(CCC1C=O)C
  • Potential applications based on structure: Due to the presence of a cyclohexene ring and a carbaldehyde functional group, 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde could be of interest in research related to organic synthesis. The carbaldehyde group can participate in various reactions for creating new carbon-carbon bonds, while the cyclohexene ring can undergo cycloaddition reactions or be used as a starting material for further functionalization.
  • Fragrance research: Some sources indicate 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde may be used in fragrance compositions []. However, scientific literature regarding its specific odor profile or applications in perfumery is not readily available.

Limitations of current information:

  • Safety data for 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde is scarce. The European Chemicals Agency (ECHA) classifies the information on this compound as restricted [].

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, also known as Trivertal, is an organic compound characterized by its unique structure featuring two chiral centers. This compound is primarily recognized for its applications in the fragrance industry, where it contributes to various olfactory notes due to its pleasant aroma. Trivertal predominantly exists as a mixture of cis and trans isomers, with commercial samples typically containing about 95% of the cis forms and 5% of the trans forms. The melting point of pure Trivertal ranges from 85 to 90 °C, while commercial samples may be liquid due to contamination with other isomers .

Currently, there is no scientific research readily available on the specific mechanism of action of 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde in any biological system.

  • Skin and eye irritant: The aldehyde group can irritate skin and eyes upon contact.
  • Respiratory irritant: Inhalation of vapors may irritate the respiratory tract.
  • Environmental hazard: The compound may be toxic to aquatic organisms.
Due to its aldehyde functional group. Notably, it can undergo Diels–Alder reactions, which are useful for synthesizing derivatives that enhance olfactory properties. Research has demonstrated its utility in forming stable cyclic (alkyl)(amino)carbenes that can act as ligands in transition-metal catalysis. For instance, these carbenes have been effectively employed in gold(I) catalyzed hydroaminations, yielding complex quinoline derivatives .

The synthesis of 2,4-dimethyl-3-cyclohexenecarboxaldehyde typically involves a Diels–Alder reaction between 2-methyl-1,3-pentadiene and suitable dienophiles. This process yields a mixture of cis and trans isomers . The reaction conditions can be adjusted to favor the formation of specific isomers based on desired properties.

Trivertal finds extensive use in the fragrance industry as a key ingredient in perfumes and cosmetic products. Its ability to impart a pleasant scent makes it valuable in formulating various personal care items such as lotions, shampoos, and deodorants. Additionally, due to its reactivity, it is utilized in organic synthesis for creating more complex chemical structures .

Studies on the interactions of 2,4-dimethyl-3-cyclohexenecarboxaldehyde primarily focus on its allergenic potential and sensory effects when used in cosmetic formulations. Its presence in products can trigger allergic reactions in susceptible individuals; thus, regulatory assessments are essential to ensure safety in consumer products .

Several compounds share structural or functional similarities with 2,4-dimethyl-3-cyclohexenecarboxaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Methyl-3-cyclohexenecarboxaldehydeContains one methyl groupSimpler structure; fewer chiral centers
3-Cyclohexene-1-carboxaldehydeLacks methyl groups on the cyclohexene ringDifferent olfactory properties
4-Methyl-3-cyclohexenecarboxaldehydeMethyl group at a different positionAlters reactivity and scent profile
CitralA linear aldehyde with a citrus scentDistinct aroma; not cyclic

The unique combination of two methyl groups positioned at specific locations on the cyclohexene ring gives 2,4-dimethyl-3-cyclohexenecarboxaldehyde distinct olfactory characteristics that set it apart from these similar compounds.

Physical Description

Liquid

XLogP3

1.4

UNII

452GFV2AFS

GHS Hazard Statements

Aggregated GHS information provided by 2354 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 2354 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 2350 of 2354 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.87%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (60.72%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (39.19%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

68737-61-1
68039-49-6

Wikipedia

2,4-dimethyl-3-cyclohexene carboxaldehyde

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Tonic

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl-: ACTIVE
3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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